5-Carbohidrazida de 2,4-dimetilpirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

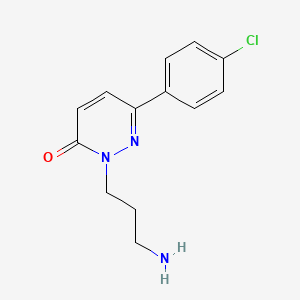

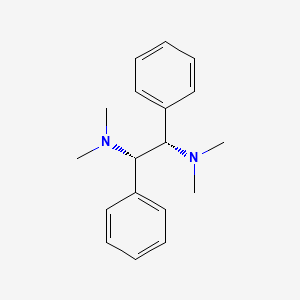

2,4-Dimethylpyrimidine-5-carbohydrazide is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dimethylpyrimidine-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylpyrimidine-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina

La 5-carbohidrazida de 2,4-dimetilpirimidina tiene aplicaciones potenciales en medicina debido a su similitud estructural con la pirimidina, que es un componente central de varios compuestos farmacológicamente activos . Podría utilizarse en la síntesis de nuevos fármacos con propiedades antiinflamatorias, antimicrobianas y anticancerígenas. La capacidad del compuesto para actuar como bloque de construcción para moléculas más complejas lo hace valioso para el diseño y descubrimiento de fármacos .

Agricultura

En agricultura, este compuesto podría servir como precursor para la síntesis de agroquímicos. Su base de pirimidina es una estructura común en herbicidas y pesticidas. Los investigadores están explorando derivados de pirimidina por su posible uso en el control de plagas y enfermedades agrícolas .

Ciencia de Materiales

La this compound puede contribuir al desarrollo de nuevos materiales. Sus derivados pueden utilizarse en la creación de polímeros y recubrimientos con propiedades específicas, como una mayor resistencia al calor o la corrosión .

Ciencia Ambiental

Este compuesto podría desempeñar un papel en la ciencia ambiental al formar parte de la síntesis de productos químicos utilizados en el control de la contaminación y la gestión de residuos. Por ejemplo, podría estar involucrado en la producción de absorbentes que capturan sustancias tóxicas del medio ambiente .

Bioquímica

En bioquímica, la this compound puede utilizarse en estudios enzimáticos y como reactivo en ensayos bioquímicos. También puede utilizarse para estudiar la síntesis de ADN y ARN, dada su relación con las bases de pirimidina .

Farmacología

La relevancia del compuesto en farmacología está relacionada con su potencial como precursor para la síntesis de diversas moléculas farmacológicamente activas. Podría ser fundamental en el desarrollo de nuevos medicamentos que se dirijan a una gama de enfermedades, desde enfermedades infecciosas hasta afecciones crónicas como el cáncer .

Mecanismo De Acción

Target of Action

Similar compounds, such as 2,4-diaminopyrimidines, have been reported to target enzymes like dihydrofolate reductase (dhfr) in mycobacterium tuberculosis .

Mode of Action

It’s worth noting that related compounds, such as 2,4-diaminopyrimidines, have been shown to inhibit the activity of their target enzymes, thereby disrupting essential biochemical processes .

Biochemical Pathways

Related compounds like 2,4-diaminopyrimidines have been shown to disrupt the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .

Result of Action

Related compounds have been shown to inhibit the growth of certain bacteria by disrupting essential biochemical processes .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethylpyrimidine-5-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial in the folate pathway. This interaction can lead to the inhibition of the enzyme’s activity, affecting the synthesis of nucleotides and, consequently, DNA replication and repair . Additionally, 2,4-Dimethylpyrimidine-5-carbohydrazide can bind to proteins involved in cellular signaling pathways, altering their function and impacting cellular communication .

Cellular Effects

The effects of 2,4-Dimethylpyrimidine-5-carbohydrazide on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering the release of cytochrome c . This leads to the activation of caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, 2,4-Dimethylpyrimidine-5-carbohydrazide can influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, the compound can affect gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,4-Dimethylpyrimidine-5-carbohydrazide exerts its effects through several mechanisms. One primary mechanism is the inhibition of dihydrofolate reductase, which leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . This inhibition results in the disruption of DNA synthesis and repair, ultimately leading to cell death. Additionally, 2,4-Dimethylpyrimidine-5-carbohydrazide can bind to other biomolecules, such as proteins involved in the regulation of the cell cycle, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylpyrimidine-5-carbohydrazide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethylpyrimidine-5-carbohydrazide remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2,4-Dimethylpyrimidine-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2,4-Dimethylpyrimidine-5-carbohydrazide is involved in several metabolic pathways, including the folate pathway. It interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of tetrahydrofolate production . This interaction affects the synthesis of nucleotides and amino acids, ultimately influencing cellular metabolism. Additionally, the compound can alter metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of 2,4-Dimethylpyrimidine-5-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects . Studies have shown that 2,4-Dimethylpyrimidine-5-carbohydrazide can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses .

Subcellular Localization

The subcellular localization of 2,4-Dimethylpyrimidine-5-carbohydrazide is crucial for its activity and function. The compound has been found to localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, 2,4-Dimethylpyrimidine-5-carbohydrazide can be directed to specific cellular compartments through targeting signals and post-translational modifications, further influencing its effects on cellular processes .

Propiedades

IUPAC Name |

2,4-dimethylpyrimidine-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDPWGOVAVFNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529708 |

Source

|

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88317-45-7 |

Source

|

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)